molecular formula C18H25N3O6S B053472 Karnamicin A3 CAS No. 122535-50-6

Karnamicin A3

Numéro de catalogue: B053472
Numéro CAS: 122535-50-6
Poids moléculaire: 411.5 g/mol
Clé InChI: SLGIYKKQFKFKME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Karnamicin A3 is a useful research compound. Its molecular formula is C18H25N3O6S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Karnamicin A3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Karnamicin A3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

122535-50-6

Formule moléculaire

C18H25N3O6S

Poids moléculaire

411.5 g/mol

Nom IUPAC

6-[2-(1,5-dihydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C18H25N3O6S/c1-18(2,25)7-5-6-10(22)17-20-9(8-28-17)11-14(26-3)15(27-4)13(23)12(21-11)16(19)24/h8,10,22-23,25H,5-7H2,1-4H3,(H2,19,24)

Clé InChI

SLGIYKKQFKFKME-UHFFFAOYSA-N

SMILES

CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

SMILES canonique

CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Origine du produit

United States

Q & A

Q. What are the standard methods for isolating and purifying Karnamicin A3 from microbial sources?

To isolate Karnamicin A3, researchers typically use fermentation of the producing strain (e.g., Streptomyces species) under optimized conditions (pH, temperature, aeration). Crude extracts are then subjected to solvent partitioning (e.g., ethyl acetate for secondary metabolites) followed by chromatographic techniques like HPLC or size-exclusion chromatography. Purity is confirmed via NMR and high-resolution mass spectrometry (HRMS), with quantification using calibrated standards .

Q. How is the structural elucidation of Karnamicin A3 validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic methods:

  • NMR (1D/2D experiments like COSY, HSQC, HMBC) to establish connectivity and stereochemistry.
  • HRMS for molecular formula confirmation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration. Discrepancies in spectral data should be resolved by repeating experiments under controlled conditions (e.g., solvent, temperature) and comparing with literature .

Q. What in vitro assays are commonly used to assess Karnamicin A3’s antibacterial activity?

Standard assays include:

  • Broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
  • Synergy testing with other antibiotics using checkerboard assays. Controls must include reference strains (e.g., ATCC standards) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can researchers design experiments to investigate Karnamicin A3’s molecular target in multidrug-resistant pathogens?

A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Affinity chromatography with Karnamicin A3-linked beads to capture binding partners.
  • Metabolomics : NMR-based flux analysis to detect disrupted metabolic pathways. Target validation requires genetic knockout/complementation studies and in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental strategies address contradictory reports on Karnamicin A3’s cytotoxicity in eukaryotic cell lines?

Key steps include:

  • Standardizing protocols : Uniform cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture conditions.
  • Purity verification : HPLC-UV/HRMS to confirm compound integrity.
  • Mechanistic assays : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways. Statistical meta-analysis of published data can identify confounding variables (e.g., serum concentration in media) .

Q. How should researchers optimize the total synthesis of Karnamicin A3 to improve yield and scalability?

Retrosynthetic analysis should prioritize convergent routes:

  • Modular synthesis : Separate synthesis of glycoside and polyketide moieties.
  • Catalytic asymmetric steps : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereocontrol.
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. What methodologies are effective for studying Karnamicin A3 resistance development in bacterial populations?

Resistance studies involve:

  • Serial passage assays : Expose bacteria to sub-MIC doses over 20–30 generations.
  • Genomic sequencing : Identify mutations in putative target genes (e.g., rRNA methyltransferases).
  • Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in absence of drug. Cross-resistance profiling against other antibiotics is critical to assess clinical relevance .

Data Analysis and Contradiction Resolution

Q. How can conflicting bioactivity data for Karnamicin A3 across research groups be systematically resolved?

  • Reproducibility checks : Independent replication in ≥3 labs with shared protocols.
  • Data harmonization : Use standardized metrics (e.g., IC₅₀ vs. EC₅₀) and adjust for batch effects.
  • Public datasets : Deposit raw data in repositories like ChEMBL for cross-validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Karnamicin A3 studies?

  • Non-linear regression : Fit data to Hill or log-logistic models (software: GraphPad Prism, R drc package).
  • Outlier detection : Apply Grubbs’ test or robust regression (e.g., MM-estimators).
  • Uncertainty quantification : Report 95% confidence intervals for EC₅₀ values .

Q. How should researchers prioritize follow-up studies when Karnamicin A3 shows off-target effects in phenotypic screens?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Use CRISPR-Cas9 screening to validate off-targets.
  • Compare phenotypic outcomes with known off-target inhibitors.
  • Prioritize targets with therapeutic potential (e.g., anti-biofilm activity) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.